

(24R)-MC 976 structure-activity relationship

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An In-depth Technical Guide on the Structure-Activity Relationship of (24R)-MC 976

For Researchers, Scientists, and Drug Development Professionals

Abstract

(24R)-MC 976 is a synthetic analog of the biologically active form of Vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol). Like other Vitamin D analogs, its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a plethora of genes involved in calcium homeostasis, cell proliferation, differentiation, and apoptosis. The structure-activity relationship (SAR) of (24R)-MC 976 and its derivatives is crucial for the development of new therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR of (24R)-MC 976, detailing its mechanism of action, the structural modifications influencing its activity, and the experimental protocols for its evaluation.

Introduction to (24R)-MC 976 and Vitamin D Analogs

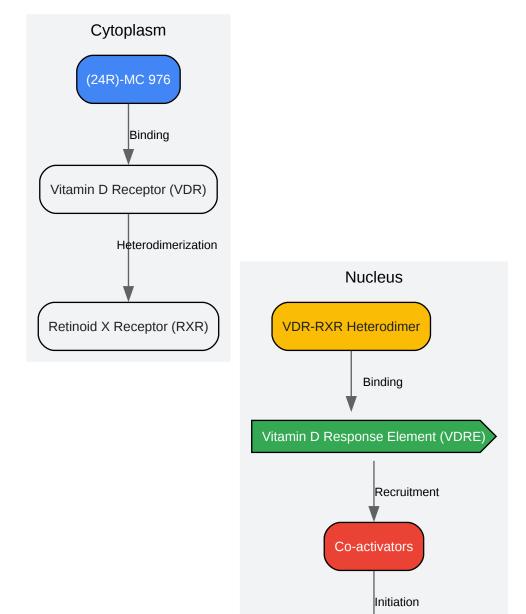
Vitamin D analogs are a class of synthetic compounds designed to mimic or modify the actions of calcitriol. The therapeutic potential of calcitriol itself is limited by its potent calcemic effects. Consequently, extensive research has focused on developing analogs that exhibit a dissociation between their effects on calcium metabolism and their antiproliferative and cell-differentiating activities. (24R)-MC 976 is one such analog, characterized by modifications in the side chain which are intended to alter its metabolic profile and interaction with the VDR and other proteins, such as the Vitamin D binding protein (DBP). Understanding the SAR of these analogs is paramount for optimizing their therapeutic index.



Mechanism of Action: The Vitamin D Receptor Signaling Pathway

The biological activities of **(24R)-MC 976** are initiated by its binding to the VDR. The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1][2] This binding event recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[3] The affinity of an analog for the VDR and its ability to induce the appropriate conformational change in the receptor are key determinants of its biological potency.





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Target Gene Transcription

Figure 1: General signaling pathway of (24R)-MC 976 via the Vitamin D Receptor.

Structure-Activity Relationship of Vitamin D Analogs



The SAR of Vitamin D analogs is complex, with modifications at various positions of the molecule influencing its biological activity. While specific quantitative data for a wide range of **(24R)-MC 976** derivatives is not extensively published, the following principles, derived from the broader class of Vitamin D analogs, are applicable.

- The 1α-Hydroxyl Group: This group is essential for high-affinity binding to the VDR and for the full transcriptional activity of the ligand-receptor complex.
- The 25-Hydroxyl Group: This group also plays a critical role in VDR binding.
- The Side Chain: Modifications to the side chain are the most common strategy for developing analogs with dissociated activities. The (24R) configuration in MC 976 is a key modification. Changes in the length, flexibility, and polarity of the side chain can affect VDR binding affinity, interaction with co-activators, and the metabolic stability of the compound. For instance, bulky substituents can sterically hinder the interaction with metabolic enzymes, thereby increasing the half-life of the analog.
- The A-Ring: Modifications to the A-ring can alter the conformational dynamics of the molecule, which can in turn influence its binding to the VDR and DBP.

Quantitative Data on Structure-Activity Relationships

The following table provides a hypothetical representation of the kind of quantitative data that would be generated in a study of **(24R)-MC 976** analogs. The data presented here is for illustrative purposes to demonstrate how SAR data is typically structured and should not be considered as actual experimental results for **(24R)-MC 976**.



Analog	Modification from (24R)-MC 976	VDR Binding Affinity (Ki, nM)	Antiproliferativ e Activity (IC50, nM) on MCF-7 cells	Calcemic Activity (Serum Ca2+ increase in vivo)
(24R)-MC 976	-	0.1	10	++
Analog A	C-26,27-dimethyl	0.5	8	+
Analog B	C-23-yne	0.2	15	+++
Analog C	20-ері	5.0	100	+/-
Analog D	2-methylene	0.05	5	++

Disclaimer: The data in this table is purely illustrative and intended to provide a framework for understanding how structure-activity relationships are quantified.

Experimental Protocols

The evaluation of new Vitamin D analogs like **(24R)-MC 976** involves a series of in vitro and in vivo assays to characterize their biological activity.

VDR Competitive Binding Assay

Objective: To determine the binding affinity of (24R)-MC 976 and its analogs to the VDR.

Methodology:

- Reagents: Recombinant human VDR, [3H]-calcitriol (radioligand), unlabeled (24R)-MC 976 or its analogs, dextran-coated charcoal.
- Procedure: a. A constant amount of recombinant VDR and [³H]-calcitriol are incubated in a buffer solution. b. Increasing concentrations of unlabeled (24R)-MC 976 or its analogs are added to compete with the radioligand for binding to the VDR. c. The mixture is incubated to reach equilibrium. d. Dextran-coated charcoal is added to adsorb the unbound ligand. e. The mixture is centrifuged, and the radioactivity in the supernatant (bound [³H]-calcitriol) is measured using a scintillation counter.



• Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of [3H]-calcitriol (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

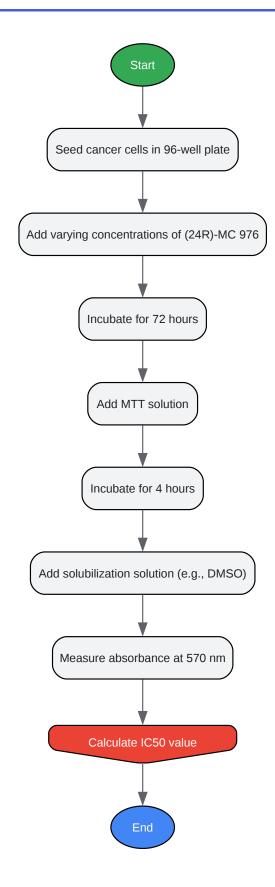
Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of **(24R)-MC 976** on cancer cell lines.[4] [5]

Methodology:

- Cell Culture: A human cancer cell line (e.g., MCF-7 breast cancer cells) is cultured in appropriate media.[6]
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of **(24R)-MC 976** or its analogs for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[7]





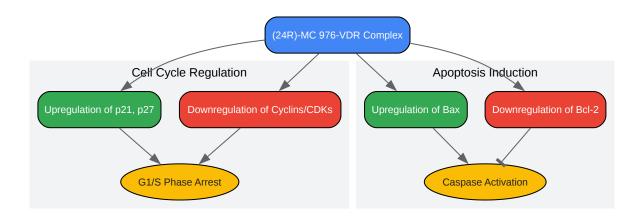
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Figure 2: Experimental workflow for the MTT antiproliferative assay.



Potential Downstream Signaling Pathways

The antiproliferative effects of Vitamin D analogs are mediated by the regulation of genes involved in cell cycle control and apoptosis. **(24R)-MC 976** likely influences these pathways. For example, VDR activation can lead to the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclins and cyclin-dependent kinases (CDKs). Furthermore, it can induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.



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Figure 3: Potential downstream signaling pathways modulated by (24R)-MC 976.

Conclusion and Future Directions

The structure-activity relationship of (24R)-MC 976, like other Vitamin D analogs, is a fine balance between its affinity for the VDR, its interaction with regulatory proteins, and its metabolic stability. The key to developing therapeutically useful analogs lies in the strategic modification of the side chain to dissociate the desired antiproliferative and differentiation-inducing effects from the undesirable calcemic effects. Future research should focus on synthesizing and testing a wider range of (24R)-MC 976 derivatives to build a comprehensive quantitative SAR database. This will enable the use of computational modeling and medicinal chemistry approaches to design next-generation Vitamin D analogs with superior therapeutic profiles for the treatment of cancer and other hyperproliferative disorders.



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